Benzenamine, N-ethyl-4,5-dimethoxy-2-nitro-
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Overview
Description
Benzenamine, N-ethyl-4,5-dimethoxy-2-nitro- is an organic compound with the molecular formula C10H14N2O4. It is a derivative of benzenamine, characterized by the presence of ethyl, dimethoxy, and nitro functional groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-ethyl-4,5-dimethoxy-2-nitro- typically involves the nitration of N-ethyl-4,5-dimethoxyaniline. The process can be summarized as follows:
Starting Material: N-ethyl-4,5-dimethoxyaniline.
Nitration: The starting material is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at low temperatures to introduce the nitro group at the 2-position of the aromatic ring.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-ethyl-4,5-dimethoxy-2-nitro- follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Precise control of reaction parameters, such as temperature, concentration, and reaction time, to optimize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-ethyl-4,5-dimethoxy-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic medium.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonating agents (e.g., sulfur trioxide), and nitrating agents (e.g., nitric acid).
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Major Products
Reduction: N-ethyl-4,5-dimethoxy-2-aminobenzenamine.
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
Benzenamine, N-ethyl-4,5-dimethoxy-2-nitro- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicinal Chemistry: Research into its potential therapeutic effects and its role as a building block for drug development.
Mechanism of Action
The mechanism of action of Benzenamine, N-ethyl-4,5-dimethoxy-2-nitro- depends on its specific application
Electrophilic Interactions: The nitro group can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids.
Redox Reactions: The compound can undergo redox reactions, influencing cellular redox balance and potentially affecting signaling pathways.
Binding to Enzymes: It can bind to active sites of enzymes, inhibiting or modulating their activity.
Comparison with Similar Compounds
Benzenamine, N-ethyl-4,5-dimethoxy-2-nitro- can be compared with other similar compounds, such as:
Benzenamine, N-ethyl-4,5-dimethoxy-2-amino-: This compound is the reduced form of the nitro derivative and has different reactivity and applications.
Benzenamine, N,N-dimethyl-4-nitro-: Another nitro-substituted benzenamine with different substituents, leading to variations in chemical behavior and applications.
Benzenamine, N-ethyl-4,5-dimethoxy-: Lacks the nitro group, resulting in different chemical properties and reactivity.
The uniqueness of Benzenamine, N-ethyl-4,5-dimethoxy-2-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-4,5-dimethoxy-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-11-7-5-9(15-2)10(16-3)6-8(7)12(13)14/h5-6,11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYIXFULXNERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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